molecular formula C16H16O2 B108794 alpha-Methylbiphenyl-4-acetic acid methyl ester CAS No. 74647-99-7

alpha-Methylbiphenyl-4-acetic acid methyl ester

Cat. No. B108794
CAS RN: 74647-99-7
M. Wt: 240.3 g/mol
InChI Key: SVAIHUDRBSNKFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-Methylbiphenyl-4-acetic acid methyl ester, also known as Methyl-AMBP, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a derivative of the nonsteroidal anti-inflammatory drug, ibuprofen, and has been shown to exhibit anti-inflammatory and analgesic properties. In

Scientific Research Applications

Alpha-Methylbiphenyl-4-acetic acid methyl ester has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic properties in animal models of inflammation and pain. It has also been shown to have potential applications in the treatment of cancer, specifically as a chemopreventive agent. Additionally, alpha-Methylbiphenyl-4-acetic acid methyl ester has been shown to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism Of Action

The exact mechanism of action of alpha-Methylbiphenyl-4-acetic acid methyl ester is not fully understood. However, it is believed to act through the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the production of prostaglandins, which are involved in inflammation and pain. alpha-Methylbiphenyl-4-acetic acid methyl ester has also been shown to inhibit the production of reactive oxygen species (ROS), which are known to play a role in the development of cancer and neurodegenerative diseases.

Biochemical And Physiological Effects

Alpha-Methylbiphenyl-4-acetic acid methyl ester has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to have potential chemopreventive effects in cancer models. Additionally, alpha-Methylbiphenyl-4-acetic acid methyl ester has been shown to exhibit neuroprotective effects, including the ability to protect against oxidative stress and apoptosis.

Advantages And Limitations For Lab Experiments

One advantage of using alpha-Methylbiphenyl-4-acetic acid methyl ester in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, alpha-Methylbiphenyl-4-acetic acid methyl ester has been extensively studied, making it a well-characterized compound. One limitation of using alpha-Methylbiphenyl-4-acetic acid methyl ester in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research on alpha-Methylbiphenyl-4-acetic acid methyl ester. One area of research could focus on further elucidating its mechanism of action, particularly with regard to its neuroprotective effects. Another area of research could focus on optimizing its synthesis method to improve yield and purity. Additionally, further studies could be conducted to explore its potential therapeutic applications in cancer and neurodegenerative diseases.
Conclusion:
alpha-Methylbiphenyl-4-acetic acid methyl ester is a chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits anti-inflammatory and analgesic properties, as well as potential chemopreventive and neuroprotective effects. While its exact mechanism of action is not fully understood, it is believed to act through the inhibition of COX enzymes and the production of ROS. While there are limitations to its use in lab experiments, alpha-Methylbiphenyl-4-acetic acid methyl ester remains a promising compound for future research in a variety of therapeutic areas.

Synthesis Methods

Alpha-Methylbiphenyl-4-acetic acid methyl ester can be synthesized through a multi-step process involving the reaction of ibuprofen with various reagents. The first step involves the conversion of ibuprofen to its acid chloride derivative using thionyl chloride. The resulting acid chloride is then reacted with methylamine to form the corresponding amide. This amide is then subjected to a Hofmann rearrangement reaction to yield alpha-Methylbiphenyl-4-acetic acid methyl ester.

properties

CAS RN

74647-99-7

Product Name

alpha-Methylbiphenyl-4-acetic acid methyl ester

Molecular Formula

C16H16O2

Molecular Weight

240.3 g/mol

IUPAC Name

methyl 2-(4-phenylphenyl)propanoate

InChI

InChI=1S/C16H16O2/c1-12(16(17)18-2)13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-12H,1-2H3

InChI Key

SVAIHUDRBSNKFR-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OC

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OC

synonyms

α-Methyl-[1,1’-biphenyl]-4-acetic Acid Methyl Ester;  Methyl α-(4-biphenylyl)propionate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.